N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine
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Overview
Description
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine is a heterocyclic compound that features a triazolopyridine ring fused with a cyclohexanamine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine typically involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines. This reaction proceeds through a 5-exo-dig cyclization mechanism, resulting in the formation of the triazolopyridine ring . The reaction conditions often include the use of condensation agents such as formic acid, orthoesters, Lawesson’s reagent, and hypervalent iodine reagents .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-mediated, catalyst-free synthesis techniques. For instance, performing the reaction in a microwave medium at 140°C can yield the desired product with high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the triazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells . The compound binds to these kinases, disrupting their signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]triazolo[4,3-a]quinolines
- [1,2,4]triazolo[3,4-a]isoquinolines
- [1,2,4]triazolo[1,5-a]pyridines
Uniqueness
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine is unique due to its specific structural features and the presence of both a triazolopyridine ring and a cyclohexanamine moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H18N4 |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine |
InChI |
InChI=1S/C13H18N4/c1-2-6-11(7-3-1)14-10-13-16-15-12-8-4-5-9-17(12)13/h4-5,8-9,11,14H,1-3,6-7,10H2 |
InChI Key |
WITHMIDNVXYSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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